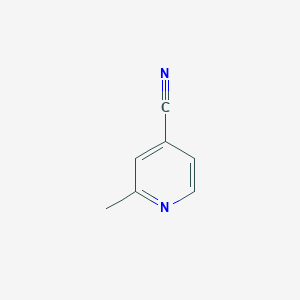

4-Cyano-2-methylpyridine

概述

描述

准备方法

合成路线和反应条件: 亚油酸乙酯可以通过在硫酸等催化剂的存在下,将亚油酸与乙醇酯化来合成 . 该反应包括将亚油酸和乙醇在回流条件下加热数小时,然后通过蒸馏纯化以获得最终产物 .

工业生产方法: 在工业环境中,亚油酸乙酯通常由富含亚油酸的植物油(如大豆油或葵花籽油)生产 . 该过程包括从油中提取亚油酸,然后与乙醇酯化. 采用尿素络合和分子蒸馏等先进的纯化技术来实现高纯度 .

化学反应分析

反应类型:

氧化: 亚油酸乙酯在乙酰丙酮锰(II)等催化剂的存在下,可以发生自动氧化. 该反应在它用作醇酸漆的干燥剂的背景下具有重要意义.

还原: 亚油酸乙酯可以被氢化生成硬脂酸乙酯,一种饱和脂肪酸酯.

常用试剂和条件:

氧化: 如乙酰丙酮锰(II)等催化剂.

还原: 在钯等金属催化剂的存在下,使用氢气.

取代: 在特定条件下使用脱氧鸟苷.

主要产品:

氧化: 各种氧化衍生物.

还原: 硬脂酸乙酯.

取代: N2,3-乙烯鸟嘌呤.

科学研究应用

Pharmaceutical Applications

4-Cyano-2-methylpyridine is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing calcium antagonists and other therapeutic agents.

Key Pharmaceuticals Synthesized:

| Pharmaceutical | Target Condition | Mechanism |

|---|---|---|

| Calcium Channel Blockers | Hypertension | Inhibits calcium ion influx into cardiac cells |

| Anti-inflammatory Agents | Inflammation | Modulates inflammatory pathways |

| Anticancer Compounds | Various Cancers | Induces apoptosis in cancer cells |

Case Study: Synthesis of Calcium Antagonists

Research indicates that this compound is utilized in synthesizing specific calcium antagonists, which have shown efficacy in managing hypertension and other cardiovascular diseases. The compound facilitates the formation of key intermediates that are crucial for these drugs' pharmacological activity .

Agricultural Chemicals

The compound also finds applications in the formulation of agrochemicals, particularly pesticides and herbicides. Its role as a building block enables the development of more effective crop protection agents.

Agrochemical Applications:

| Agrochemical Type | Function |

|---|---|

| Herbicides | Weeds control |

| Insecticides | Pest management |

Example Application: Development of New Herbicides

Studies have demonstrated that derivatives of this compound exhibit potent herbicidal activity against various weed species, contributing to enhanced agricultural productivity .

Organic Synthesis

As a versatile building block, this compound is integral to organic synthesis processes. It allows chemists to construct complex molecules efficiently.

Synthetic Pathways:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Formation of new C-N bonds |

| Condensation Reactions | Creation of larger frameworks |

Research Insights:

The compound has been employed in numerous synthetic routes leading to biologically active compounds, showcasing its utility in research laboratories focused on organic synthesis .

Material Science

In material science, this compound is explored for developing novel materials, including polymers and coatings with enhanced properties.

Material Applications:

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Durability, flexibility |

| Coatings | Chemical resistance |

Innovative Applications:

Research has indicated that incorporating this compound into polymer matrices can significantly improve their thermal and mechanical properties, making them suitable for various industrial applications .

Research in Catalysis

The compound is also utilized in catalysis research, where it aids in developing more effective catalysts for various chemical reactions.

Catalytic Applications:

| Catalyst Type | Reaction Type |

|---|---|

| Transition Metal Complexes | Cross-coupling reactions |

| Organocatalysts | Asymmetric synthesis |

Catalysis Studies:

Investigations have shown that this compound can enhance reaction efficiency by stabilizing transition states during catalytic processes .

作用机制

亚油酸乙酯通过多种机制发挥其作用:

抗黑素生成作用: 通过抑制cAMP的产生,抑制小鼠B16黑色素瘤细胞中佛波醇诱导的黑素生成和酪氨酸酶活性.

抗炎作用: 通过抑制核因子-κB和MAPK信号通路激活,抑制钛诱导的炎症反应.

抗糖尿病作用: 增强胰腺β细胞的胰岛素释放,从而降低糖尿病模型的血糖水平.

相似化合物的比较

类似化合物:

亚麻酸乙酯: 一种具有三个双键的类似化合物,以其美白和抗黑素生成作用而闻名.

油酸乙酯: 另一种用于各种工业应用的脂肪酸乙酯.

亚油酸乙酯的独特性: 亚油酸乙酯因其两个顺式双键的特定组合而独一无二,赋予其独特的化学和生物学特性. 它能够降低胆固醇和血脂水平,以及它的抗炎和抗黑素生成作用,使其成为医药和化妆品行业中一种有价值的化合物 .

生物活性

4-Cyano-2-methylpyridine is a pyridine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

This compound (C₇H₆N₂) is characterized by a cyano group (-C≡N) attached to the 4-position of the pyridine ring. Its synthesis typically involves the reaction of 2-methylpyridine with cyanogen halides or other cyanating agents. The resulting compound has been utilized as an intermediate in the synthesis of various biologically active molecules.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, demonstrating potential as a lead compound for developing new antibiotics.

- Phytotoxicity : Research indicates that derivatives of pyridines, including this compound, possess phytotoxic effects. A study evaluated its impact on plant species such as Ipomoea grandifolia and Cucumis sativus, revealing inhibitory effects on both root and aerial growth at specific concentrations .

- Antitumor Activity : There is growing interest in the antitumor potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting mechanisms that warrant further investigation for cancer therapy applications.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound was tested using the disk diffusion method, showing zones of inhibition comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Phytotoxic Effects

In a controlled experiment assessing phytotoxicity, varying concentrations of this compound were applied to Cucumis sativus. Results indicated that at concentrations above 10 µM, significant growth inhibition occurred, with root development being more affected than aerial parts .

Data Table: Biological Activities Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Phytotoxic | Inhibition of growth in Cucumis sativus | |

| Antitumor | Induces apoptosis in cancer cell lines |

Research Findings

Recent studies have focused on understanding the mechanism of action behind the biological activities of this compound. For example, its interaction with cellular receptors and enzymes has been explored to elucidate its role in antimicrobial and antitumor effects. Theoretical studies using Density Functional Theory (DFT) have also been employed to predict molecular behavior and interactions in biological systems .

属性

IUPAC Name |

2-methylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWJLHPCEHEABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474774 | |

| Record name | 2-methylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2214-53-1 | |

| Record name | 2-methylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。